(3-Chloro-4-phenoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chloro group, a phenoxy group, and a methylsulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 4-phenoxyphenylmethanethiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. A base such as sodium hydride or potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.
Reaction: The deprotonated thiol reacts with the 3-chlorophenol to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-phenoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-methylphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a phenoxy group.
4-Chlorophenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.
Uniqueness
(3-Chloro-4-phenoxyphenyl)(methyl)sulfane is unique due to the presence of both a chloro and a phenoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H11ClOS |
---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanyl-1-phenoxybenzene |
InChI |
InChI=1S/C13H11ClOS/c1-16-11-7-8-13(12(14)9-11)15-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
SJLJRRLOJXSGDG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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